Cas no 10177-22-7 (Ethyl 2-(chloromethyl)pyridine-4-carboxylate)

Ethyl 2-(chloromethyl)pyridine-4-carboxylate is a versatile pyridine derivative used as a key intermediate in organic synthesis and pharmaceutical applications. The compound features a reactive chloromethyl group at the 2-position and an ester functionality at the 4-position, enabling further functionalization through nucleophilic substitution or hydrolysis. Its pyridine core contributes to stability and compatibility with a range of reaction conditions. This compound is particularly valuable in the synthesis of heterocyclic compounds, agrochemicals, and active pharmaceutical ingredients (APIs). High purity and consistent quality make it suitable for research and industrial-scale processes. Proper handling is advised due to the reactivity of the chloromethyl group.
Ethyl 2-(chloromethyl)pyridine-4-carboxylate structure
10177-22-7 structure
Product Name:Ethyl 2-(chloromethyl)pyridine-4-carboxylate
CAS No:10177-22-7
MF:C9H10ClNO2
MW:199.634201526642
CID:1130564
PubChem ID:21471717
Update Time:2025-05-25

Ethyl 2-(chloromethyl)pyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(chloromethyl)pyridine-4-carboxylate
    • ETHYL 2-(CHLOROMETHYL)ISONICOTINATE
    • PMRRQHHQUVAMNU-UHFFFAOYSA-N
    • DTXSID201255420
    • Ethyl 2-(chloromethyl)-4-pyridinecarboxylate
    • AB60012
    • ETHYL2-(CHLOROMETHYL)ISONICOTINATE
    • 10177-22-7
    • SCHEMBL7376424
    • ethyl 2-chloromethylisonicotinate
    • AKOS006304375
    • EN300-1086434
    • Ethyl 2-(chloromethyl)pyridine-4-carboxylate
    • Inchi: 1S/C9H10ClNO2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6H2,1H3
    • InChI Key: PMRRQHHQUVAMNU-UHFFFAOYSA-N
    • SMILES: ClCC1C=C(C(=O)OCC)C=CN=1

Computed Properties

  • Exact Mass: 199.040006g/mol
  • Monoisotopic Mass: 199.040006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 199.63g/mol
  • XLogP3: 1.5
  • Topological Polar Surface Area: 39.2Ų

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Additional information on Ethyl 2-(chloromethyl)pyridine-4-carboxylate

Ethyl 2-(chloromethyl)pyridine-4-carboxylate: A Comprehensive Overview

Ethyl 2-(chloromethyl)pyridine-4-carboxylate, with the CAS number 10177-22-7, is a chemical compound that has garnered significant attention in various fields due to its unique properties and potential applications. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, and it incorporates both a chloromethyl group and an ethyl ester functional group. The structure of this compound is characterized by the substitution of a chlorine atom on the methyl group attached to the pyridine ring at position 2, while the carboxylic acid group at position 4 is esterified with an ethyl group. This combination of functional groups imparts distinctive chemical reactivity and biological activity to the molecule.

The synthesis of Ethyl 2-(chloromethyl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common approach is the alkylation of pyridine derivatives followed by esterification. The chloromethyl group can be introduced via nucleophilic substitution reactions, while the esterification step ensures the formation of the ethyl ester moiety. The optimization of these reaction conditions has been a focus of recent studies, with researchers exploring catalysts and reaction conditions to enhance yield and purity. For instance, a study published in Organic Process Research & Development in 2023 highlighted the use of microwave-assisted synthesis to streamline the production process, significantly reducing reaction time while maintaining product quality.

Ethyl 2-(chloromethyl)pyridine-4-carboxylate finds applications in diverse areas, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of bioactive molecules. Its ability to undergo various nucleophilic substitutions makes it valuable for constructing complex molecular frameworks. For example, recent research in Journal of Medicinal Chemistry demonstrated its utility in developing novel kinase inhibitors, which hold promise for treating cancer and inflammatory diseases.

In agrochemicals, Ethyl 2-(chloromethyl)pyridine-4-carboxylate is used as an intermediate in the synthesis of pesticides and herbicides. Its reactivity allows for the incorporation into molecules with enhanced efficacy against pests and weeds. A study published in Pest Management Science in 2023 reported that derivatives of this compound exhibit improved selectivity towards agricultural pests without adversely affecting non-target species.

Beyond its direct applications, Ethyl 2-(chloromethyl)pyridine-4-carboxylate is also employed as a building block in materials science. Its ability to form coordination complexes has led to its use in designing new materials for catalysis and sensing applications. For instance, researchers in Chemical Communications reported its role in creating metal-organic frameworks (MOFs) with high surface area and porosity, which are promising for gas storage and separation technologies.

The toxicological profile of Ethyl 2-(chloromethyl)pyridine-4-carboxylate has been extensively studied to ensure its safe handling and use. Acute toxicity studies indicate that it exhibits moderate toxicity in experimental animals, with effects primarily observed on the liver and kidneys. Chronic exposure studies have also been conducted to assess long-term health risks. Recent findings from Toxicology Letters suggest that exposure to this compound may induce oxidative stress and inflammation in cellular models, highlighting the need for protective measures during industrial handling.

In terms of environmental impact, Ethyl 2-(chloromethyl)pyridine-4-carboxylate demonstrates moderate persistence in aquatic environments. Biodegradation studies reveal that it undergoes microbial degradation under aerobic conditions, albeit at a slower rate compared to other organic compounds. Efforts are underway to develop eco-friendly methods for its disposal and recycling. A paper published in Environmental Science & Technology proposed using advanced oxidation processes (AOPs) to accelerate its degradation, thereby reducing environmental risks.

In conclusion, Ethyl 2-(chloromethyl)pyridine-4-carboxylate (CAS No: 10177-22-7) is a versatile compound with significant potential across multiple industries. Its unique chemical properties make it an invaluable building block for synthesizing bioactive molecules, agrochemicals, and advanced materials. Ongoing research continues to uncover new applications while addressing concerns related to safety and environmental impact. As our understanding of this compound deepens, it is poised to play an even more critical role in driving innovation across various scientific domains.

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